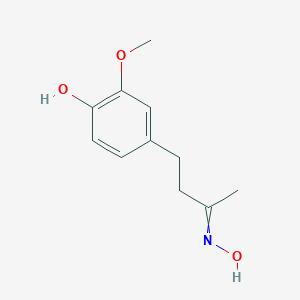
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid
Overview
Description
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid, also known as Fmoc-ABA, is an important organic compound in the field of synthetic chemistry. It is a type of carboxylic acid, and it is widely used in the synthesis of peptides, proteins, and other organic molecules. Fmoc-ABA is a versatile reagent, and it has a wide range of applications in organic synthesis, biochemistry, and chemical biology.
Scientific Research Applications
Peptide Synthesis :
- Synthesis of N-Fmoc-protected β-amino acids by direct homologation of Fmoc α-amino acids, offering a pathway to enantiomerically pure N-Fmoc-protected β-amino acids with high yield (Ellmerer-Müller et al., 1998).
- Preparation of N-Fmoc-protected β2-homoamino acids with proteinogenic side chains, facilitating solid-phase syntheses of β-peptides (Šebesta & Seebach, 2003).
- Production of differentially protected azatryptophan derivatives using Fmoc-protected amino acids for peptide-based drug discovery (Nimje et al., 2020).
Material Science and Nanotechnology :
- Self-assembly of Fmoc variants of amino acids, such as threonine and serine, to form controlled morphological structures useful in material science and nanotechnology (Kshtriya et al., 2021).
- Study of self-assembled structures formed by Fmoc modified aliphatic uncharged single amino acids, revealing potential in designing novel self-assembled architectures (Gour et al., 2021).
Biomedical Applications :
- Enzyme-activated surfactants derived from N-Fluorenyl-9-methoxycarbonyl-protected amino acids for dispersion of carbon nanotubes, highlighting potential applications in biomedicine (Cousins et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that fmoc amino acids are generally used as building blocks in peptide synthesis .
Mode of Action
Fmoc-DL-2-aminobutyric acid, like other Fmoc amino acids, is used in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a protective group for the amino group during peptide bond formation . It’s removed under basic conditions, allowing the free amino group to participate in the formation of peptide bonds with other amino acids .
Biochemical Pathways
As a building block in peptide synthesis, it contributes to the formation of peptides, which can participate in various biological processes depending on their sequence and structure .
Pharmacokinetics
As a compound used in peptide synthesis, its bioavailability would largely depend on the properties of the resulting peptide .
Action Environment
The action of Fmoc-DL-2-aminobutyric acid, as a component in peptide synthesis, can be influenced by various factors such as pH, temperature, and the presence of other reactants . Its stability is generally good, as it is stable at room temperature and has a long shelf-life .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-2-17(18(21)22)20-19(23)24-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-17H,2,11H2,1H3,(H,20,23)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIRYUNKLVPVRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174879-28-8 | |
| Record name | 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174879-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Amino-5-azaspiro[2.4]heptan-4-one](/img/structure/B63954.png)

![(E)-But-2-enedioic acid;(E)-2,5-dimethyl-4,4-dioxo-N-(2-pyrrolidin-1-ylethoxy)pyrazolo[3,4-c][2,1]benzothiazepin-10-imine](/img/structure/B63959.png)
![[(2S)-1-[[(2S)-1-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylamino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl] 1-[(2R)-2-[[(2S)-2-(2-methylpropoxycarbonylamino)-3-phenylpropanoyl]amino]-3-naphthalen-2-ylpropanoyl]piperidine-4-carboxylate](/img/structure/B63960.png)
![3-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]-2-methylpropanoic acid](/img/structure/B63962.png)






![N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B63983.png)


